molecular formula C17H20N4O10 B1440534 DNP-PEG12-NHS ester CAS No. 1334178-01-6

DNP-PEG12-NHS ester

Cat. No. B1440534
CAS RN: 1334178-01-6
M. Wt: 440.4 g/mol
InChI Key: SDLCOOUHDFFHSC-UHFFFAOYSA-N
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Description

DNP-PEG12-NHS ester is a PEG linker containing a DNP moiety and an NHS ester terminal group . DNP is involved in biological applications such as involvement in ion transport across membranes . The NHS ester can react with primary amines to form stable amide bonds . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .


Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The synthesis process involves the use of DNP, a moiety involved in biological applications such as ion transport across membranes, and an NHS ester terminal group .


Molecular Structure Analysis

The molecular formula of this compound is C37H60N4O20 . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3- [2- [2- [2- [2- [2- [2- [2- [2- [2- [2- [2- [2- (2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate .


Chemical Reactions Analysis

The NHS ester moiety of this compound can react specifically and efficiently with primary amines to form a covalent amide bond . This reaction is crucial in the application of this compound in the synthesis of PROTACs .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 880.90 . It has a boiling point of 868.1±75.0°C at 760 mmHg and a density of 1.3±0.1 g/cm3 . The compound appears as a pale yellow or colorless oily matter .

Scientific Research Applications

1. Liposome Research

DNP-PEG12-NHS ester has been utilized in liposome research. For example, Kinsky et al. (1984) synthesized N-hydroxysuccinimide (NHS) ester derivatives for liposome incorporation, which could covalently bind compounds with a free amino group, such as e-dinitrophenyl-lysine. These findings are significant for the future applicability of liposomes containing NHS esters of phosphatidylethanolamine (PE) in immunogenic liposome preparation (Kinsky, Hashimoto, Loader, & Benson, 1984).

2. Hydrogel Development for Biomedical Applications

PEG-based hydrogel systems, incorporating NHS esters like Acr-PEG-NHS, are highly tunable for regenerative medicine and drug delivery applications. Browning et al. (2013) demonstrated that reducing the density of PEG linkers on protein backbones during functionalization resulted in improved cell adhesion and spreading to bioactive hydrogels. They also introduced a novel PEG linker, Aam-PEG-I, for enhanced hydrolytic stability, relevant in a variety of biomedical applications (Browning, Russell, Rivera, Höök, & Cosgriff-Hernandez, 2013).

Mechanism of Action

DNP-PEG12-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Analysis

Biochemical Properties

DNP-PEG12-NHS ester plays a significant role in biochemical reactions due to its unique structure. The NHS ester group reacts with primary amines to form stable amide bonds, which is crucial for conjugation reactions. The DNP moiety is involved in biological applications such as ion transport across membranes . The hydrophilic PEG linker increases the water solubility of the compound, facilitating its use in aqueous media.

Cellular Effects

This compound influences various cellular processes by modifying proteins and enzymes within the cells. The formation of stable amide bonds with primary amines can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of cell surface proteins can alter cell signaling pathways, leading to changes in cellular responses. Additionally, the conjugation of this compound to intracellular proteins can impact gene expression and metabolic processes by modifying the activity of these proteins .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine groups on proteins and enzymes, resulting in the formation of covalent bonds. This reaction is highly specific and efficient, making this compound a valuable tool for protein modification. The DNP moiety can also participate in ion transport across membranes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under appropriate storage conditions, typically at -20°C. Its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of protein modification and cellular signaling .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting cellular processes or causing cell death. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modify enzymes involved in metabolic processes, thereby affecting metabolic flux and metabolite levels. For example, the modification of enzymes involved in glycolysis or the citric acid cycle can alter the overall metabolic activity of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG linker facilitates its movement in aqueous environments, while the DNP moiety can interact with specific transporters or binding proteins. This interaction can influence the localization and accumulation of the compound within cells, affecting its overall activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the modification of mitochondrial proteins can lead to the accumulation of this compound within mitochondria, affecting mitochondrial function and cellular metabolism .

properties

{ "Design of the Synthesis Pathway": "The synthesis of DNP-PEG12-NHS ester can be achieved through the reaction of DNP-PEG12-OH with N-hydroxysuccinimide (NHS) ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).", "Starting Materials": [ "DNP-PEG12-OH", "N-hydroxysuccinimide (NHS) ester", "N,N'-dicyclohexylcarbodiimide (DCC)", "Anhydrous DMF", "Anhydrous DCM", "Anhydrous ether" ], "Reaction": [ "DNP-PEG12-OH is dissolved in anhydrous DMF.", "NHS ester and DCC are added to the solution and stirred for several hours at room temperature.", "The reaction mixture is then poured into anhydrous DCM and washed with water and brine.", "The organic layer is dried over anhydrous MgSO4 and concentrated under reduced pressure.", "The crude product is purified by column chromatography using anhydrous ether as the eluent.", "The final product, DNP-PEG12-NHS ester, is obtained as a white solid." ] }

CAS RN

1334178-01-6

Molecular Formula

C17H20N4O10

Molecular Weight

440.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]propanoate

InChI

InChI=1S/C17H20N4O10/c22-15-3-4-16(23)19(15)31-17(24)5-7-29-9-10-30-8-6-18-13-2-1-12(20(25)26)11-14(13)21(27)28/h1-2,11,18H,3-10H2

InChI Key

SDLCOOUHDFFHSC-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Related CAS

1334178-01-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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